molecular formula C19H13N5 B13729264 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine

2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine

Cat. No.: B13729264
M. Wt: 311.3 g/mol
InChI Key: NAIGHQGBSCRDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of three pyridine rings attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the reaction of 2-aminopyridine with 2,4,6-trichloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives.

Scientific Research Applications

2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In biological systems, it may interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(pyridin-2-yl)pyrimidine
  • 2,4-Di(pyridin-3-yl)-6-(pyridin-2-yl)pyrimidine
  • 2,4-Di(pyridin-4-yl)-6-(pyridin-2-yl)pyrimidine

Uniqueness

2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is unique due to its specific arrangement of pyridine rings, which imparts distinct chemical and physical properties. This unique structure allows it to form stable complexes with metals and exhibit specific biological activities that are not observed in its analogs.

Properties

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

2,4-dipyridin-2-yl-6-pyridin-3-ylpyrimidine

InChI

InChI=1S/C19H13N5/c1-3-10-21-15(7-1)18-12-17(14-6-5-9-20-13-14)23-19(24-18)16-8-2-4-11-22-16/h1-13H

InChI Key

NAIGHQGBSCRDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CN=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.